molecular formula C22H22N6OS2 B12493382 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide

Cat. No.: B12493382
M. Wt: 450.6 g/mol
InChI Key: DUJJKNIFMWGWQE-UHFFFAOYSA-N
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Description

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide is a complex organic compound that belongs to the class of diaminopyrimidine derivatives. These compounds are known for their therapeutic and pharmacological properties, particularly their potential in cancer treatment due to their ability to inhibit specific enzymes and pathways involved in cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential to inhibit enzymes involved in DNA replication and repair.

    Medicine: Investigated for its anticancer properties, particularly its ability to inhibit cyclin-dependent kinases (CDKs) and anaplastic lymphoma kinase (ALK).

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and pathways involved in cell proliferation. The diaminopyrimidine moiety is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Additionally, the benzothiazole moiety can inhibit anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase involved in various cancers .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
  • 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
  • 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide

Uniqueness

Compared to similar compounds, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide is unique due to the presence of the benzothiazole moiety, which enhances its ability to inhibit ALK. This makes it particularly effective against cancers that involve ALK overexpression .

Properties

Molecular Formula

C22H22N6OS2

Molecular Weight

450.6 g/mol

IUPAC Name

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide

InChI

InChI=1S/C22H22N6OS2/c1-3-16(31-22-27-18(23)11-19(24)28-22)20(29)25-14-7-5-13(6-8-14)21-26-15-9-4-12(2)10-17(15)30-21/h4-11,16H,3H2,1-2H3,(H,25,29)(H4,23,24,27,28)

InChI Key

DUJJKNIFMWGWQE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C)SC4=NC(=CC(=N4)N)N

Origin of Product

United States

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